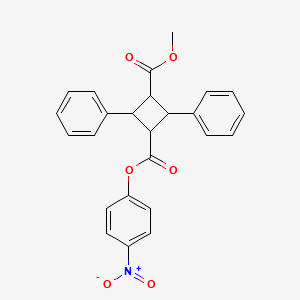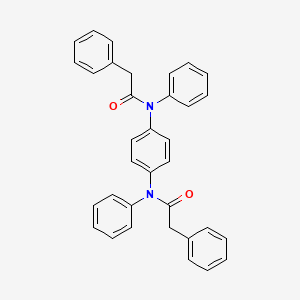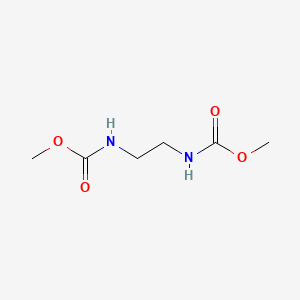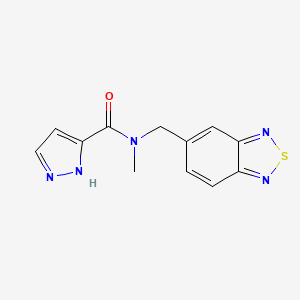
methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as MDPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDPC is a cyclobutane-based compound that has been synthesized through a variety of methods, and its properties have been studied extensively in recent years.
Mécanisme D'action
The mechanism of action of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate exhibits potent antitumor activity in mouse xenograft models. Additionally, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is readily available and relatively inexpensive compared to other compounds with similar properties. However, one limitation of using methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate. One potential area of study is the development of novel methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate derivatives with improved properties, such as increased solubility or enhanced antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate and its potential applications in other fields, such as materials science and organic electronics. Finally, clinical trials are needed to evaluate the safety and efficacy of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate as a potential anticancer drug.
Méthodes De Synthèse
The synthesis of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 1,3-cyclobutanedione followed by the addition of diphenylmethanol and methyl iodide. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-cyclobutanedione in the presence of piperidine, followed by the addition of diphenylmethanol and methyl iodide. These methods have been optimized to produce high yields of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate with excellent purity.
Applications De Recherche Scientifique
Methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to exhibit potent antiproliferative activity against various cancer cell lines. In materials science, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been utilized as a hole-transporting material in organic solar cells.
Propriétés
IUPAC Name |
3-O-methyl 1-O-(4-nitrophenyl) 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-31-24(27)22-20(16-8-4-2-5-9-16)23(21(22)17-10-6-3-7-11-17)25(28)32-19-14-12-18(13-15-19)26(29)30/h2-15,20-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCBHVSYXVOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-methyl 1-O-(4-nitrophenyl) 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)

![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)

![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)
![propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)

